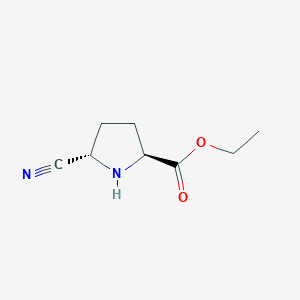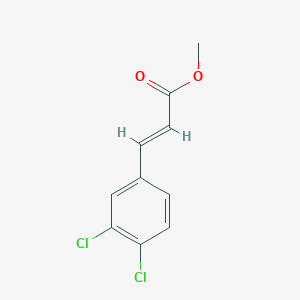
Methyl 3-(3,4-dichlorophenyl)acrylate
概述
描述
“Methyl 3-(3,4-dichlorophenyl)acrylate” is an organic compound with the molecular formula C10H8Cl2O2 . It is also known as “methyl (2E)-3-(3,4-dichlorophenyl)prop-2-enoate” and "3-(3,4-Dichloro-phenyl)-acrylic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(3,4-dichlorophenyl)acrylate” consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The molecular weight is 231.08 g/mol .Physical And Chemical Properties Analysis
“Methyl 3-(3,4-dichlorophenyl)acrylate” has a melting point of 115 °C and a predicted boiling point of 332.7±32.0 °C . The predicted density is 1.325±0.06 g/cm3 .科学研究应用
Copolymerization in the Leather Industry
Methyl 3-(3,4-dichlorophenyl)acrylate has been utilized in the synthesis of copolymers. A study by Thamizharasi, Srinivas, Sulochana, and Reddy (1999) explored the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate. These copolymers were then applied in the leather industry as top coat and base coat materials, showing excellent properties when compared to commercial samples. The study highlights the potential of such copolymers in enhancing the physical properties of leather products (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Corrosion Inhibition
Methyl 3-(3,4-dichlorophenyl)acrylate derivatives have been studied for their role in corrosion inhibition. Baskar, Kesavan, Gopiraman, and Subramanian (2014) synthesized photo-cross-linkable polymers which demonstrated significant efficiency in inhibiting mild steel corrosion in hydrochloric acid solutions. These polymers acted as mixed-type inhibitors, suggesting their potential use in industrial applications to protect metals against corrosion (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Synthesis of Novel Polymers
Studies have also focused on the synthesis of novel polymers using methyl 3-(3,4-dichlorophenyl)acrylate and its derivatives. For instance, Bertran et al. (2007) conducted quantum chemical calculations on poly(3-thiophen-3-yl-acrylic acid methyl ester), a new polythiophene derivative. This research aimed to enhance the solubility of the polymer in water, indicating the chemical's role in developing new materials with specific desired properties (Bertran, Pfeiffer, Torras, Armelin, Estrany, & Alemán, 2007).
Application in Gas Phase Reactions
Another application of methyl acrylate, which is closely related to methyl 3-(3,4-dichlorophenyl)acrylate, involves its role in gas-phase reactions. Moreno et al. (2014) studied the kinetics of gas phase reactions of various acrylate esters with OH radicals and Cl atoms. The research provided insights into the atmospheric degradation processes of these compounds, highlighting their significance in environmental science and pollution research (Moreno, Gallego-Iniesta, Taccone, Martín, Cabañas, & Salgado, 2014).
属性
IUPAC Name |
methyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYZLVVWECFWBY-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,4-dichlorophenyl)acrylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




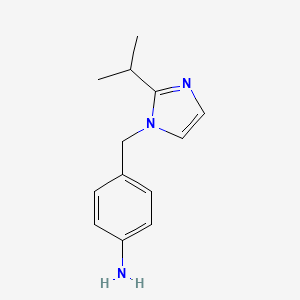
![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)
![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)

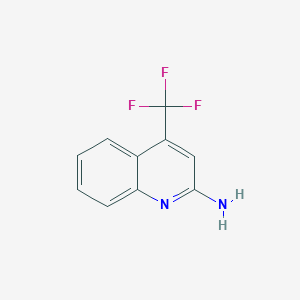

![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)
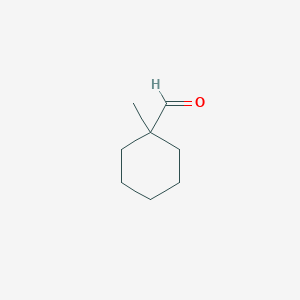
![1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B1312213.png)
![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)
